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Compound of Interest

Compound Name: Isobutyl anthranilate

Cat. No.: B1582101 Get Quote

An In-Depth Technical Guide to the Theoretical Properties of Isobutyl Anthranilate

For the attention of researchers, scientists, and drug development professionals, this guide

provides a comprehensive overview of the core theoretical and physicochemical properties of

isobutyl anthranilate. As a compound of significant interest in the flavor, fragrance, and

broader chemical industries, a deep understanding of its molecular characteristics is paramount

for its effective application and innovation. This document moves beyond a simple data sheet,

offering insights into the causality behind its properties and the methodologies for its synthesis

and analysis.

Molecular Identity and Structure
Isobutyl anthranilate, systematically named 2-methylpropyl 2-aminobenzoate, is an organic

compound classified as an anthranilate ester.[1] It is formed from the esterification of anthranilic

acid (an amino acid) with isobutyl alcohol. The unique combination of an aromatic amine and

an isobutyl ester group dictates its distinct physicochemical properties and its characteristic

aroma.

The structure consists of a benzene ring substituted with a primary amine group (-NH₂) and an

ester group (-COO-) at ortho positions. The ester's alkyl portion is an isobutyl group. This

arrangement facilitates intramolecular hydrogen bonding and influences the molecule's

conformation and reactivity.

Caption: Chemical Structure of Isobutyl Anthranilate.
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Physicochemical and Theoretical Properties
The empirical and predicted properties of isobutyl anthranilate are summarized below. These

values are critical for predicting its behavior in various matrices, designing purification

processes, and understanding its sensory perception.
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Property Value Source(s)

IUPAC Name
2-methylpropyl 2-

aminobenzoate
[1][2]

Synonyms
Isobutyl 2-aminobenzoate,

Anthranilic acid isobutyl ester
[2][3]

CAS Number 7779-77-3 [1][2][4]

Molecular Formula C₁₁H₁₅NO₂ [1][2]

Molecular Weight 193.24 g/mol [1][2]

Appearance
Colorless to pale yellow or

brown liquid
[2][5]

Odor
Sweet, fruity, grape-like, with

floral and berry nuances
[3][5]

Boiling Point
~205 °C (at 760 mmHg); 118-

122 °C (at 3 mmHg)
[1][4][5]

Density
~1.057 - 1.063 g/cm³ at 20-25

°C
[2][4]

Refractive Index (n²⁰) 1.534 - 1.540 [2][4]

Solubility
Insoluble in water; Soluble in

ethanol and oils
[1][2]

logP (o/w)
2.58 - 3.55

(Predicted/Estimated)
[1][5]

pKa (Strongest Basic)
2.21 (Predicted, for the amino

group)
[1]

Flash Point ~100 °C (212 °F) [5]

The relatively high boiling point is consistent with its molecular weight and the presence of

polar functional groups capable of dipole-dipole interactions. Its insolubility in water and

solubility in organic solvents are predicted by its calculated octanol-water partition coefficient

(logP), which indicates a preference for nonpolar environments.[1][5] The basicity, attributed to
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the lone pair of electrons on the amino group, is weak due to the delocalization of these

electrons into the aromatic ring.[1]

Theoretical Spectroscopic Analysis
Spectroscopic analysis is essential for structural elucidation and quality control. Below is a

theoretical interpretation of the expected spectra for isobutyl anthranilate.

Infrared (IR) Spectroscopy
An IR spectrum of isobutyl anthranilate would display characteristic absorption bands

corresponding to its functional groups:

N-H Stretch: Two distinct, sharp to medium peaks are expected in the 3300-3500 cm⁻¹

region, characteristic of a primary amine (-NH₂).

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹)

corresponding to the C-H bonds of the isobutyl group.[6]

C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) from

the C-H bonds on the aromatic ring.[7]

C=O Stretch: A very strong, sharp absorption band around 1680-1710 cm⁻¹. The conjugation

with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-amino

group shifts this ester carbonyl peak to a lower wavenumber than a typical saturated ester

(~1735 cm⁻¹).

C=C Stretch: Medium to weak absorptions in the 1500-1600 cm⁻¹ range due to the aromatic

ring vibrations.[7]

C-O Stretch: A strong band in the 1250-1300 cm⁻¹ region corresponding to the C-O single

bond of the ester group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides a detailed map of the hydrogen environments:
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Aromatic Protons (4H): Signals expected in the δ 6.5-8.0 ppm range. The electron-donating

amino group and electron-withdrawing ester group will create a complex splitting pattern

(multiplets). The proton ortho to the amino group and the proton ortho to the ester group will

be the most shielded and deshielded, respectively.

Amine Protons (2H): A broad singlet typically appearing between δ 4.0-5.0 ppm. Its chemical

shift can be variable and concentration-dependent.

-O-CH₂- Protons (2H): A doublet around δ 4.1-4.3 ppm. It is coupled to the adjacent methine

proton.

-CH- Proton (1H): A multiplet (septet or nonet) around δ 2.0-2.2 ppm, coupled to the six

methyl protons and the two methylene protons.

-CH₃ Protons (6H): A doublet around δ 0.9-1.0 ppm, representing the two equivalent methyl

groups of the isobutyl moiety, coupled to the single methine proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will show distinct signals for each unique carbon atom:

Carbonyl Carbon (C=O): A weak signal in the δ 167-170 ppm region.

Aromatic Carbons (6C): Six signals between δ 110-155 ppm. The carbon attached to the

amino group (C-NH₂) will be highly shielded (~δ 110-115 ppm), while the carbon attached to

the ester group (C-COO) will be deshielded (~δ 150 ppm).

Ester Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm.

Isobutyl Methine Carbon (-CH-): A signal around δ 28-30 ppm.

Isobutyl Methyl Carbons (-CH₃): A signal around δ 19-22 ppm.

Mass Spectrometry
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed

at m/z = 193.[2] Key fragmentation patterns would include:
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Loss of the isobutyl group (-C₄H₉): A peak at m/z = 136, corresponding to the protonated

anthranilic acid fragment.

McLafferty rearrangement: If sterically feasible, leading to a fragment from the loss of

isobutylene (C₄H₈) at m/z = 137 (anthranilic acid).

Base Peak: The most abundant peak is often at m/z = 119 or 120, resulting from the loss of

the isobutoxy group (-OC₄H₉) followed by rearrangement.[2]

Synthesis and Chemical Reactivity
Primary Synthesis: Fischer Esterification
The most common and industrially viable method for producing isobutyl anthranilate is the

Fischer-Speier esterification.[8] This acid-catalyzed equilibrium reaction involves heating

anthranilic acid with an excess of isobutyl alcohol.

Reaction: Anthranilic Acid + Isobutyl Alcohol ⇌ Isobutyl Anthranilate + Water

The use of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is

crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its

electrophilicity for nucleophilic attack by the alcohol.[8] To drive the equilibrium towards the

product, excess alcohol is often used as the solvent, and the water formed during the reaction

is removed, for instance, by azeotropic distillation using a Dean-Stark apparatus.[3][8]
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Caption: Mechanism of Fischer-Speier Esterification.

Chemical Reactivity
Hydrolysis: As an ester, it is susceptible to hydrolysis back to anthranilic acid and isobutanol

under either acidic or basic conditions. This reaction is the reverse of its synthesis.

Stability: The compound is stable under normal conditions but is reported to be sensitive to

air and light, which may cause degradation and discoloration over time.[9]

Electrophilic Aromatic Substitution: The benzene ring, activated by the strong electron-

donating amino group, can undergo electrophilic substitution reactions such as halogenation

or nitration, although conditions must be controlled to avoid side reactions with the amine or

ester functionalities.

Standard Laboratory Synthesis Protocol
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This section outlines a typical workflow for the synthesis and purification of isobutyl
anthranilate.

1. Reaction Setup
- Charge flask with anthranilic acid,

excess isobutyl alcohol, and acid catalyst.

2. Reflux
- Heat mixture to reflux for 2-4 hours.

- Monitor reaction via TLC.

Heat

3. Workup: Neutralization
- Cool mixture.

- Neutralize excess acid with
sodium bicarbonate solution.

Cool

4. Extraction
- Extract product into an organic

solvent (e.g., diethyl ether).
- Wash with brine.

Transfer to
separatory funnel

5. Drying
- Dry organic layer over

anhydrous sodium sulfate.

6. Purification
- Filter drying agent.

- Remove solvent via rotary evaporation.
- Purify crude product by

vacuum distillation.

7. Analysis
- Characterize pure product by

NMR, IR, and GC-MS.
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Caption: Laboratory Workflow for Isobutyl Anthranilate Synthesis.

Methodology:

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, combine anthranilic acid (1.0 eq), isobutyl alcohol (5.0-10.0 eq, serving as

reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

Reaction: Heat the mixture to a gentle reflux. The reaction progress can be monitored by

Thin Layer Chromatography (TLC) by observing the consumption of the anthranilic acid

starting material.

Cooling and Neutralization: Once the reaction is complete (typically 2-4 hours), allow the

mixture to cool to room temperature. Slowly pour the mixture into a beaker containing a

saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any

unreacted anthranilic acid.

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer

three times with an organic solvent like diethyl ether or ethyl acetate. Combine the organic

layers.

Washing and Drying: Wash the combined organic layers with a saturated sodium chloride

solution (brine) to remove residual water and water-soluble impurities. Dry the organic phase

over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[10]

Solvent Removal: Filter off the drying agent and remove the bulk of the solvent using a rotary

evaporator.

Purification: The resulting crude product can be purified by vacuum distillation to yield pure

isobutyl anthranilate as a colorless to pale yellow liquid.[4]

Characterization: Confirm the identity and purity of the final product using the spectroscopic

methods detailed in Section 3.

Safety and Handling
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According to safety data sheets, isobutyl anthranilate is classified as harmful if swallowed,

causes skin irritation, and may cause an allergic skin reaction or serious eye irritation.[11]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-

shields, and a lab coat.

Handling: Use in a well-ventilated area or a fume hood. Avoid breathing vapors.

Storage: Store in a tightly closed container in a cool, dry place, protected from light and air.

[9]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations.[11]

Conclusion
The theoretical properties of isobutyl anthranilate are a direct consequence of its molecular

structure—an interplay between its aromatic core, an electron-donating amine, and a

moderately bulky ester group. These features define its physical state, solubility, spectral

signature, and chemical reactivity. For researchers in chemistry and drug development, this

foundational knowledge is indispensable for manipulating its structure, predicting its behavior in

complex systems, and developing new applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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